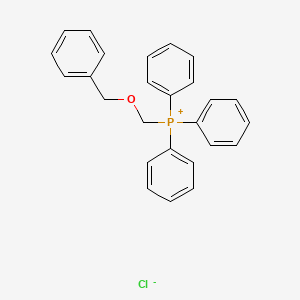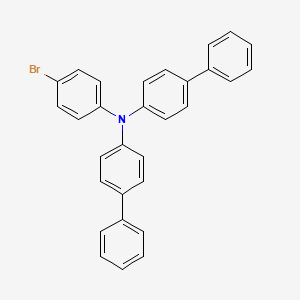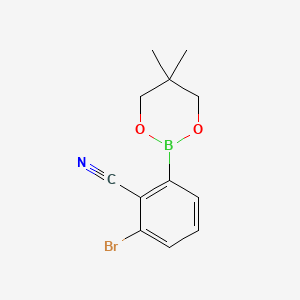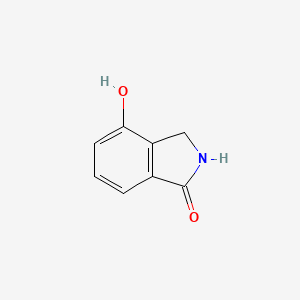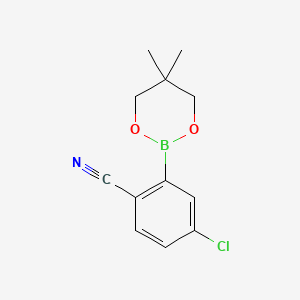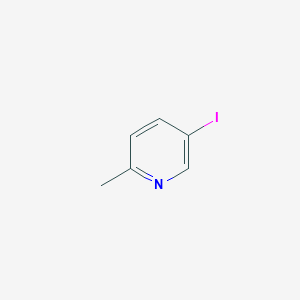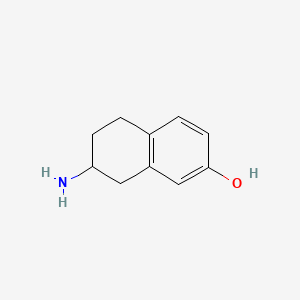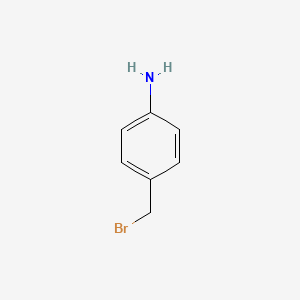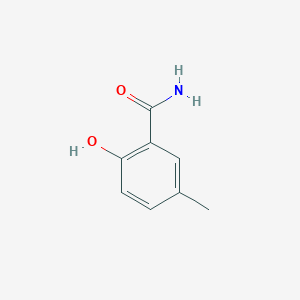
5-MethylSalicylamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Pharmacokinetic Interaction Studies
Research by Boer et al. (2007) in "The American Journal of Gastroenterology" demonstrated the influence of 5-aminosalicylates on thiopurine metabolism. This study found a significant, dose-dependent increase in 6-thioguaninenucleotide levels during 5-aminosalicylate coadministration, suggesting potential benefits in IBD patients unresponsive to standard thiopurine therapy (Boer et al., 2007).
2. Intestinal Anti-inflammatory Effects
Rousseaux et al. (2005) in "The Journal of Experimental Medicine" identified that the antiinflammatory effects of 5-aminosalicylic acid in the colon are mediated by peroxisome proliferator–activated receptor-γ. This finding suggests a specific target for 5-aminosalicylic acid, contributing to its therapeutic action in inflammatory bowel diseases (Rousseaux et al., 2005).
3. Drug Delivery Systems
A study by Babazadeh et al. (2007) in the "Journal of Polymer Research" explored the use of 2-hydroxyethyl methacrylate polymers for controlled release of 5-aminosalicylic acid, a key drug in treating inflammatory bowel diseases. This research highlights the potential for developing advanced drug delivery systems for colon-specific medication (Babazadeh et al., 2007).
4. Role in Preventing Colorectal Cancer
Research by Bernstein et al. (2003) in the "American Journal of Gastroenterology" investigated the potential of 5-aminosalicylates in preventing colorectal cancer in patients with inflammatory bowel disease. The study did not find significant evidence supporting 5-aminosalicylates as protective in preventing colorectal cancer, providing important insights into its limitations (Bernstein et al., 2003).
Scientific Research Applications of 5-MethylSalicylamide
1. Pharmacokinetic Interaction Studies
Research by Boer et al. (2007) in "The American Journal of Gastroenterology" demonstrated the influence of 5-aminosalicylates on thiopurine metabolism. This study found a significant, dose-dependent increase in 6-thioguaninenucleotide levels during 5-aminosalicylate coadministration, suggesting potential benefits in IBD patients unresponsive to standard thiopurine therapy (Boer et al., 2007).
2. Intestinal Anti-inflammatory Effects
Rousseaux et al. (2005) in "The Journal of Experimental Medicine" identified that the antiinflammatory effects of 5-aminosalicylic acid in the colon are mediated by peroxisome proliferator–activated receptor-γ. This finding suggests a specific target for 5-aminosalicylic acid, contributing to its therapeutic action in inflammatory bowel diseases (Rousseaux et al., 2005).
3. Drug Delivery Systems
A study by Babazadeh et al. (2007) in the "Journal of Polymer Research" explored the use of 2-hydroxyethyl methacrylate polymers for controlled release of 5-aminosalicylic acid, a key drug in treating inflammatory bowel diseases. This research highlights the potential for developing advanced drug delivery systems for colon-specific medication (Babazadeh et al., 2007).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 5-Methylsalicylamide are not mentioned in the search results, there are ongoing research efforts in the broader field of salicylates and their derivatives. These efforts include exploring their potential anticancer properties and their use in controlled drug delivery systems .
Eigenschaften
IUPAC Name |
2-hydroxy-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAXKCRTFJQYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443636 | |
| Record name | 5-MethylSalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-MethylSalicylamide | |
CAS RN |
39506-61-1 | |
| Record name | 5-MethylSalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



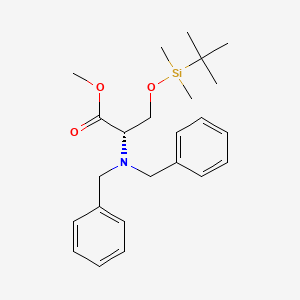
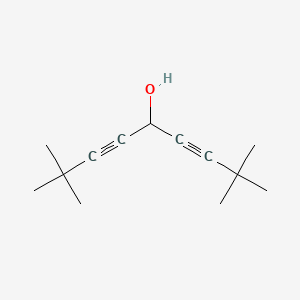
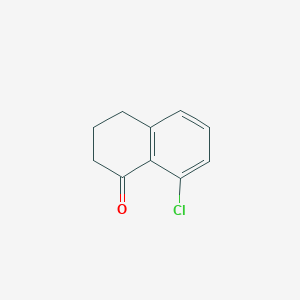
![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)

